N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and a pyrazole ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of the Pyridine Intermediate: The pyridine ring is introduced through reactions involving pyridine derivatives and appropriate reagents.
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The intermediates are then coupled together using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to determine its potential therapeutic uses.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is studied for its anti-tubercular activity.
Uniqueness
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-11(27)25-5-7-26(8-6-25)15-12(3-2-4-21-15)10-22-16(28)13-9-14(24-23-13)17(18,19)20/h2-4,9H,5-8,10H2,1H3,(H,22,28)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDAINRRURJUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=NNC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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